5-chloropyridazin-3(2H)-one chemical structure and IUPAC name
5-chloropyridazin-3(2H)-one chemical structure and IUPAC name
An In-Depth Technical Guide to 5-chloropyridazin-3(2H)-one: Structure, Synthesis, and Applications
Introduction: The Versatility of a Core Heterocycle
5-chloropyridazin-3(2H)-one is a pyridazinone-class heterocyclic compound that has garnered significant interest from the scientific community, particularly those in medicinal chemistry and agrochemical research.[1][2] Its unique structural arrangement, featuring a reactive chlorine atom and a lactam moiety within a diazine ring, makes it an exceptionally versatile scaffold. This guide provides an in-depth exploration of its chemical identity, synthesis, and critical role as a building block in the development of novel bioactive agents, from anticancer therapeutics to potent herbicides.[3][4][5] As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—elucidating the causal relationships between the molecule's structure and its utility in advanced research and development.
PART 1: Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Synonyms
The formal IUPAC name for this compound is 5-chloro-2,3-dihydropyridazin-3-one , commonly expressed as 5-chloropyridazin-3(2H)-one . The "(2H)" designation is crucial as it specifies the location of the saturating hydrogen atom on the nitrogen at position 2. In literature and commercial catalogs, it is also frequently referred to by several synonyms, including:
Chemical Structure and Tautomerism
The molecular formula of 5-chloropyridazin-3(2H)-one is C₄H₃ClN₂O.[6][8] A critical aspect of its chemistry is the existence of lactam-lactim tautomerism, a form of keto-enol tautomerism specific to amides.[9] The compound exists in a dynamic equilibrium between the amide (lactam) form, 5-chloropyridazin-3(2H)-one, and the aromatic alcohol (lactim) form, 5-chloropyridazin-3-ol.
Caption: Lactam-lactim tautomerism of the core structure.
While both forms exist, the pyridazin-3(2H)-one (lactam) form is generally considered the predominant tautomer in most conditions, a common characteristic for pyridazinone systems.[10] This equilibrium is significant because the reactivity of the molecule can be influenced by which tautomer is favored under specific reaction conditions. For instance, the lactim form presents a nucleophilic hydroxyl group, whereas the lactam form has an acidic N-H proton.
PART 2: Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of 5-chloropyridazin-3(2H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 660425-07-0 | [6][7][8][11] |
| Molecular Weight | 130.53 g/mol | [6][8][11] |
| Molecular Formula | C₄H₃ClN₂O | [6][7][8][11] |
| Appearance | White to off-white solid/powder | [7] |
| Density | 1.55 g/cm³ | [6] |
| Flash Point | 160.7 ± 22.3 °C | [6] |
| Storage | 2-8°C, sealed in a dry environment | [8][11] |
PART 3: Synthesis and Mechanistic Insight
The pyridazinone ring is a common target in synthetic organic chemistry. While multiple synthetic routes exist for substituted pyridazinones, a prevalent and effective method for synthesizing chlorinated pyridazinones involves the cyclization of precursors derived from mucochloric acid.[12]
Conceptual Workflow for Synthesis
The synthesis of a related compound, 4,5-Dichloro-2-pyridazin-3(2H)-one, from mucochloric acid provides a clear blueprint for the formation of the pyridazinone core.[12] The fundamental logic involves reacting a dicarbonyl compound (or its equivalent) with a hydrazine derivative. The hydrazine, acting as a dinucleophile, attacks the carbonyl carbons, leading to a condensation and subsequent cyclization reaction that expels water and forms the stable heterocyclic ring.
Caption: Conceptual workflow for pyridazinone ring formation.
Exemplary Laboratory Protocol
This protocol is adapted from established methods for pyridazinone synthesis and serves as a self-validating system.[12][13] The success of each step is confirmed by the physical properties of the resulting material.
Objective: To synthesize a chlorinated pyridazinone derivative.
Materials:
-
Mucochloric acid
-
Hydrazine hydrate or Semicarbazide hydrochloride
-
Methanol/Water (1:1) solvent system
-
Acetic acid
Methodology:
-
Precursor Solution: Dissolve mucochloric acid (1 equivalent) in a 1:1 mixture of methanol and water at room temperature with stirring. The dissolution ensures that the electrophilic sites of the acid are accessible for reaction.
-
Nucleophile Addition: In a separate vessel, prepare a solution of the hydrazine source (e.g., semicarbazide hydrochloride, 1.3 equivalents) in the same methanol/water solvent. This slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Reaction Initiation: Add the hydrazine solution dropwise to the stirred mucochloric acid solution. The dropwise addition is critical to control the reaction rate and prevent unwanted side reactions or excessive heat generation. An immediate precipitate, the hydrazone intermediate, should form.
-
Cyclization: To the resulting mixture containing the precipitate, add acetic acid and reflux the mixture. The acid catalyzes the dehydration and ring-closure step, converting the intermediate into the more stable pyridazinone ring system.[12]
-
Isolation and Purification: Upon cooling, the pyridazinone product will crystallize out of the solution. Collect the solid by vacuum filtration.
-
Validation: Wash the collected solid with cold ethanol to remove residual starting materials and impurities. The product's identity and purity can be confirmed by measuring its melting point and comparing it to the literature value, alongside spectroscopic analysis (NMR, IR, MS). For a related compound, 4,5-dichloro-2-pyridazin-3(2H)-one, a melting point of 176-177 °C after recrystallization is expected.[12]
PART 4: Applications in Drug Development and Agrochemicals
The true value of 5-chloropyridazin-3(2H)-one lies in its role as a versatile intermediate.[1][4] The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][5]
Scaffold for Bioactive Agents
The two primary reactive sites on the molecule—the N-H group at position 2 and the chlorine atom at position 5—allow for systematic structural modifications.
-
N-Alkylation/Arylation: The nitrogen atom can be readily functionalized with various alkyl or aryl groups. This is a common strategy to modulate the molecule's pharmacokinetic properties (solubility, metabolism) and to orient substituents toward specific binding pockets in a target enzyme or receptor.[5]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at C5 is susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse pharmacophores, profoundly altering the biological activity of the resulting derivatives.
Caption: Role as a scaffold for creating diverse derivatives.
Case Studies
-
Anticancer Agents: Pyridazinone derivatives have been successfully developed as potent anticancer drugs.[3][5] For example, the core structure is present in several PARP (Poly (ADP-ribose) polymerase) inhibitors, which are crucial in treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[3][5] The pyridazinone moiety often serves to anchor the molecule within the enzyme's active site.
-
Herbicides: The herbicide Chloridazon (also known as Pyrazon) is a classic example of a pyridazinone derivative used in agriculture.[14] Its structure is 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.[14] It functions by inhibiting photosynthesis at photosystem II in weeds, demonstrating the scaffold's utility beyond pharmaceuticals.[15]
-
Cardiovascular Drugs: The pyridazinone ring is a key component of several drugs developed for cardiovascular diseases, acting as vasodilators and antihypertensive agents.[5][16]
PART 5: Safety and Handling
As with any laboratory chemical, proper handling of 5-chloropyridazin-3(2H)-one is essential. Based on available data for similar compounds, it should be treated as a hazardous substance.
-
Classification: May cause skin irritation, eye irritation, and respiratory irritation. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is between 2-8°C.[8][11]
Conclusion
5-chloropyridazin-3(2H)-one is far more than a simple chemical entry in a catalog. It is a powerful and adaptable platform for chemical innovation. Its straightforward, yet elegant, structure, characterized by key reactive sites and the stable pyridazinone core, provides a reliable foundation for constructing vast libraries of complex molecules. For researchers and drug development professionals, understanding the fundamental chemistry, synthesis, and reactive potential of this scaffold is a critical step toward designing the next generation of targeted therapeutics and advanced agrochemicals.
References
-
Global Substance Registration System. 5-AMINO-4-CHLOROPYRIDAZIN-3(2H)-ONE. Available from: [Link]
-
US EPA. 3(2H)-Pyridazinone, 5-amino-4-chloro- - Substance Details. Available from: [Link]
- El-Emam, A. A., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. International Journal of Pharmaceutical Sciences and Research.
-
Compendium of Pesticide Common Names. chloridazon data sheet. Available from: [Link]
-
Agriculture and Environment Research Unit (AERU). 5-amino-4-chloro-3(2H)-pyridazinone. Available from: [Link]
-
Ben-Aoun, Z., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available from: [Link]
-
PubChem. 5,6-Dichloropyridazin-3(2H)-one. Available from: [Link]
-
Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available from: [Link]
-
Shanghai Rlavie Technology Co., Ltd. CAS 660425-07-0|5-Chloro-3(2H)-Pyridazinone. Available from: [Link]
-
Agriculture and Environment Research Unit (AERU). Chloridazon (Ref: BAS 119H). Available from: [Link]
-
Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]
-
PubMed. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]
-
Le, T. N., et al. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology. Available from: [Link]
-
Agriculture and Environment Research Unit (AERU). 5-amino-4-chloro-3(2H)-pyridazinone. Available from: [Link]
-
Ihlenfeldt, W. D., et al. (2012). Tautomerism in large databases. Journal of Cheminformatics. Available from: [Link]
-
Albert, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available from: [Link]
-
Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][17][18]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][17][18]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C. Available from: [Link]
-
ResearchGate. Stereoisomerism and ring-chain tautomerism in 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and 1-hydroxy. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. jocpr.com [jocpr.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CAS 660425-07-0|5-Chloro-3(2H)-Pyridazinone [rlavie.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. jst-ud.vn [jst-ud.vn]
- 10. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 660425-07-0|5-Chloropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 12. scholarena.com [scholarena.com]
- 13. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 15. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 16. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GSRS [gsrs.ncats.nih.gov]
- 18. Substance Registry Services | US EPA [cdxapps.epa.gov]
